molecular formula C12H7ClF2O B6374054 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol CAS No. 1261936-17-7

5-(3-Chloro-5-fluorophenyl)-2-fluorophenol

Cat. No.: B6374054
CAS No.: 1261936-17-7
M. Wt: 240.63 g/mol
InChI Key: AWSIADGZBFNQML-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-fluorophenylboronic acid with 2-fluorophenol under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

5-(3-Chloro-5-fluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction results in hydroxy derivatives .

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug design and development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparison with Similar Compounds

5-(3-Chloro-5-fluorophenyl)-2-fluorophenol can be compared with other similar compounds, such as:

    3-Chloro-5-fluorophenylboronic acid: This compound shares a similar substitution pattern but differs in its functional group.

    3-Chloro-4-fluorophenylboronic acid: Another related compound with a slightly different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms on the phenol ring. This combination of substituents imparts unique chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSIADGZBFNQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684338
Record name 3'-Chloro-4,5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-17-7
Record name 3'-Chloro-4,5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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